7N-Methyl-8-hydroguanosine-5'-monophosphate
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Overview
Description
Preparation Methods
The synthesis of 7-Methyl-7,8-dihydroguanosine 5’-(dihydrogen phosphate) typically involves the methylation of guanosine derivatives followed by phosphorylation. The reaction conditions often require the use of methylating agents and phosphorylating reagents under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, utilizing advanced techniques such as chromatography for purification.
Chemical Reactions Analysis
7-Methyl-7,8-dihydroguanosine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methyl-7,8-dihydroguanosine 5’-(dihydrogen phosphate) has several scientific research applications:
Chemistry: Used as a model compound in studies of nucleotide chemistry and enzymatic reactions.
Biology: Investigated for its role in cellular processes and as a potential biomarker.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 7-Methyl-7,8-dihydroguanosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by binding to these targets and influencing their activity. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar compounds to 7-Methyl-7,8-dihydroguanosine 5’-(dihydrogen phosphate) include other purine ribonucleoside monophosphates such as:
7-Methyl-7,8-dihydroguanosine 5’-(tetrahydrogen triphosphate): Differing by the number of phosphate groups attached.
7-Methyl-7,8-dihydroguanosine 5’-(diphosphate): Another derivative with two phosphate groups. The uniqueness of 7-Methyl-7,8-dihydroguanosine 5’-(dihydrogen phosphate) lies in its specific structure and the resulting biochemical properties, which can influence its interactions and applications in scientific research.
Properties
Molecular Formula |
C11H18N5O8P |
---|---|
Molecular Weight |
379.26 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1,8-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H18N5O8P/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(24-10)2-23-25(20,21)22/h4,6-7,10,17-18H,2-3H2,1H3,(H2,20,21,22)(H3,12,13,14,19)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
ZMWJGXGSWZFZPJ-KQYNXXCUSA-N |
Isomeric SMILES |
CN1CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
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